molecular formula C21H26ClNO2 B10969042 4-(4-chloro-2-methylphenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]butanamide

Cat. No.: B10969042
M. Wt: 359.9 g/mol
InChI Key: YROGKPVRZQGNJS-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]butanamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group and a butanamide moiety

Preparation Methods

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]butanamide involves several steps. The starting materials typically include 4-chloro-2-methylphenol and 2,5-dimethylphenyl ethylamine. The synthetic route generally involves the following steps:

    Formation of the phenoxy intermediate: 4-chloro-2-methylphenol is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Amidation reaction: The phenoxy intermediate is then reacted with 2,5-dimethylphenyl ethylamine under suitable conditions to form the final butanamide compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-(4-chloro-2-methylphenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]butanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]butanamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-chloro-2-methylphenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]butanamide can be compared with other similar compounds, such as:

    4-chloro-2-methylphenoxyacetic acid: This compound is also a chlorinated phenoxy derivative but has different functional groups and applications.

    2,4-dichlorophenoxyacetic acid: Another chlorinated phenoxy compound with herbicidal properties.

    Mecoprop: A phenoxy herbicide with structural similarities but different biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]butanamide

InChI

InChI=1S/C21H26ClNO2/c1-14-7-8-15(2)19(12-14)17(4)23-21(24)6-5-11-25-20-10-9-18(22)13-16(20)3/h7-10,12-13,17H,5-6,11H2,1-4H3,(H,23,24)

InChI Key

YROGKPVRZQGNJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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